![molecular formula C8H5F2N3O2 B2464811 Acide 5-(difluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique CAS No. 1823843-51-1](/img/structure/B2464811.png)
Acide 5-(difluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 1823843-51-1 . Its IUPAC name is 5-(difluoromethylene)-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid . The compound has a molecular weight of 213.14 .
Synthesis Analysis
The synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is regioselective, leading to 7-difluoromethylpyrazolo[1,5-a]pyrimidines in acetic acid, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis
The InChI code for 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is 1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,11H,(H,14,15) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The reaction of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ of the dicarbonyl compounds . This reaction proceeds via an addition–elimination mechanism (aza-Michael type) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.14 . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.Applications De Recherche Scientifique
Sondes et capteurs fluorescents
Les caractéristiques structurelles uniques de ce composé en font un excellent candidat pour la conception de sondes et de capteurs fluorescents. Des chercheurs ont exploré ses effets solvatofluorochromiques, qui peuvent être exploités pour détecter des ions spécifiques ou des changements environnementaux .
Matériaux énergétiques
Dans le domaine des matériaux énergétiques, la recherche d'explosifs résistants à la chaleur et faciles à synthétiser est cruciale. Les pyrazolo[1,5-a]pyrimidines, y compris notre composé d'intérêt, ont été étudiées pour leur potentiel en tant que nouveaux matériaux énergétiques .
Agents anticancéreux
L'échafaudage pyrazolo[1,5-a]pyrimidine a attiré l'attention en raison de ses diverses activités biologiques. Les chercheurs ont exploré des dérivés de ce composé comme agents anticancéreux potentiels. En modifiant les substituants, les scientifiques visent à améliorer leur sélectivité et leur efficacité contre les cellules cancéreuses .
Inhibiteurs d'enzymes et de récepteurs
La structure chimique unique de l'acide 5-(difluorométhyl)pyrazolo[1,5-A]pyrimidine-2-carboxylique en fait un candidat intéressant pour la conception d'inhibiteurs d'enzymes ou de modulateurs de récepteurs. En ciblant des enzymes ou des récepteurs spécifiques, les chercheurs peuvent développer des agents thérapeutiques pour diverses maladies .
Orientations Futures
Pyrazolo[1,5-a]pyrimidines are being extensively studied due to their diverse biological activity . Future research may focus on exploring the biological activities of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid and its derivatives, and developing more efficient and green synthetic methodologies .
Mécanisme D'action
Target of Action
The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .
Pharmacokinetics
The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.
Result of Action
The inhibition of the PI3K δ enzyme by 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .
Action Environment
The action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .
Analyse Biochimique
Biochemical Properties
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
The cellular effects of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid are diverse. It has been found to have cytotoxic effects on certain types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are significant and contribute to its overall biological activity .
Metabolic Pathways
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHVBZJJHJQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

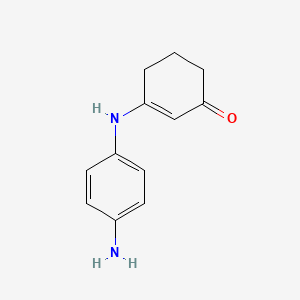
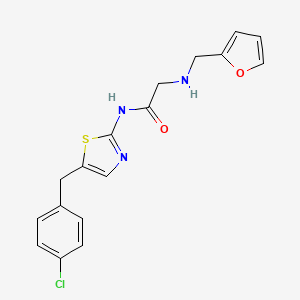
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)
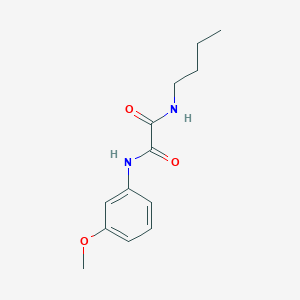
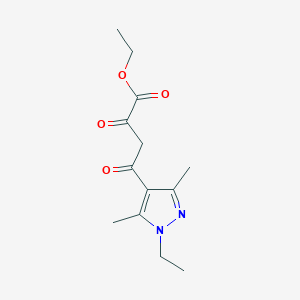
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2464736.png)
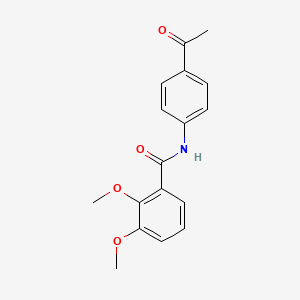
![N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2464739.png)

![1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2464743.png)
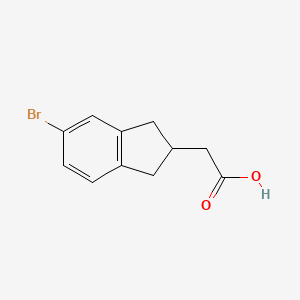

![4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2464751.png)